molecular formula C34H34BrFN3O2PS B130005 ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide CAS No. 885477-83-8

((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

Cat. No.: B130005
CAS No.: 885477-83-8
M. Wt: 678.6 g/mol
InChI Key: GGEHQGAHLWFTET-UHFFFAOYSA-M
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Description

The compound ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide (CAS: 885477-83-8) is a critical intermediate in the synthesis of Rosuvastatin, a statin used to treat hypercholesterolemia . Its molecular formula is C₃₄H₃₄BrFN₃O₂PS, with a molecular weight of 678.59 g/mol . Structurally, it features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl group, and an N-methylmethylsulfonamido moiety. The triphenylphosphonium group attached via a methylene bridge enables its use in Wittig reactions to form the E-alkene in Rosuvastatin .

Properties

IUPAC Name

[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34FN3O2PS.BrH/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30;/h5-23,25H,24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHQGAHLWFTET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34BrFN3O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459687
Record name {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885477-83-8
Record name {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide , commonly referred to as TPP conjugate, is a derivative of triphenylphosphonium (TPP) that has garnered attention for its potential biological applications, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈FN₃O₃S
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 147118-36-3
  • IUPAC Name : N-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidin-5-yl]methyltriphenylphosphonium bromide

The biological activity of TPP compounds is primarily attributed to their ability to selectively accumulate in the mitochondria of cancer cells due to the hyperpolarized mitochondrial membrane potential. This accumulation leads to:

  • Induction of Reactive Oxygen Species (ROS) : TPP conjugates can generate ROS, which are crucial for triggering apoptosis in cancer cells.
  • Disruption of Mitochondrial Function : The compounds interfere with mitochondrial bioenergetics, leading to a decrease in ATP production and subsequent cell death.
  • Selective Cytotoxicity : TPP compounds exhibit higher toxicity towards cancer cells compared to normal cells, making them promising candidates for targeted cancer therapies .

Antiproliferative Effects

Research indicates that TPP conjugates exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that TPP derivatives with different hydrophobic chains showed varying degrees of cytotoxicity, with some compounds achieving IC50 values below 10 μM against murine cancer cells .

CompoundIC50 (μM)Cancer Cell Line
Mito-Metformin (TPP conjugate)<10MCF-7 (breast carcinoma)
Dodecyl-TPP250MDA-MB-231 (breast carcinoma)
Curcumin–TPP15Various cancer lines

Case Studies

  • Case Study on Mitochondrial Targeting :
    A study involving the synthesis of fluorinated TPP analogs revealed that these compounds could selectively target mammalian cancer cells while minimizing toxicity to normal tissues. The analogs were shown to effectively inhibit mitochondrial respiration, leading to enhanced apoptosis in treated cells .
  • Comparative Study on Hydrophobicity :
    A systematic investigation into the structure–activity relationship of various TPP derivatives indicated that increased hydrophobicity correlated with enhanced cytotoxic effects in human melanoma cells. This study highlighted the importance of the alkyl chain length in modulating biological activity .

Comparison with Similar Compounds

Key Research Findings

  • Crystallographic Data: The hydroxymethyl intermediate (CAS: 147118-37-4) has a well-defined monoclinic crystal structure (space group P2₁/c), aiding in quality control .
  • NMR Analysis : Comparative NMR studies of similar pyrimidine derivatives show that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, guiding structural elucidation .
  • Patent Landscape : The target compound’s synthesis is covered by patents highlighting its efficiency, while alternative intermediates (e.g., cis-rosuvastatin impurities) have separate proprietary routes .

Preparation Methods

Nucleophilic Aromatic Substitution

4-(4-Fluorophenyl)-6-isopropylpyrimidine intermediates are synthesized by reacting 2,4,6-trichloropyrimidine with 4-fluoroaniline and isopropylamine. The N-methylmethylsulfonamido group is introduced at the 2-position via sulfonylation of a secondary amine intermediate. For example:

  • Chloropyrimidine substrate : 2,4,5-Trichloropyrimidine reacts with 4-fluoroaniline at the 4-position under basic conditions (e.g., DIPEA in isopropanol at 80°C).

  • Amine functionalization : The resulting 4-(4-fluorophenyl)-6-isopropyl-2-chloropyrimidine undergoes displacement with methylamine, followed by sulfonylation using methanesulfonyl chloride to form the N-methylmethylsulfonamido group.

Industrial-Scale Optimization

Patent WO2008119810A2 highlights scalable methods for rosuvastatin intermediates. Key optimizations include:

Solvent and Temperature Control

  • Solvent : Phenol is preferred over polar aprotic solvents (e.g., DMF) due to higher yields and easier purification.

  • Temperature : Refluxing phenol (~180°C) accelerates the reaction without decomposing heat-sensitive groups.

Purification Strategies

  • Column chromatography : Silica gel elution with EtOAc removes phenol, while DCE/MeOH isolates the product.

  • Drying : Residual solvents are removed under reduced pressure at 110°C.

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR : Peaks for the triphenylphosphonium group appear at δ 7.45–8.11 ppm (aromatic protons), while the isopropyl group resonates at δ 1.52–2.13 ppm.

  • Mass spectrometry : HRMS confirms the molecular ion ([M-Br]⁺) at m/z 601.18.

Applications in Rosuvastatin Synthesis

The phosphonium salt undergoes Wittig reaction with (4R,6S)-6-(dialkoxymethyl)tetrahydro-2H-pyran-2,4-diol to form rosuvastatin’s alkene side chain.

Wittig Reaction Conditions

ParameterDetail
BasePotassium tert-butoxide
SolventTetrahydrofuran (THF)
Temperature−78°C → room temperature
Yield70–80%

Challenges and Mitigation Strategies

  • Moisture sensitivity : The phosphonium salt is hygroscopic; reactions require anhydrous conditions.

  • Byproduct formation : Excess PPh₃ is removed via selective precipitation with hexane .

Q & A

Basic: What are the standard synthetic protocols for this phosphonium bromide compound?

Methodological Answer:
The synthesis involves a multi-step process. A key intermediate, N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide , is prepared by reacting the sodium salt of N-methylmethanesulfonamide with 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-methanol in dimethylformamide (DMF) at 303 K for 1 hour . The final phosphonium bromide is introduced via a substitution reaction using triphenylphosphine and a brominating agent. Purification is achieved through slow evaporation of a methanol solution, yielding ~90% crystallized product .

Reaction Conditions Table:

StepReagents/ConditionsYield
Intermediate SynthesisDMF, 303 K, 1 h90%
Phosphonium IntroductionTriphenylphosphine, Bromide sourceNot reported

Advanced: How can reaction conditions be optimized to minimize by-product formation during phosphonium group introduction?

Methodological Answer:
By-product formation (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidine-5-carboxylic acid ethyl ester ) often arises from incomplete substitution or esterification. To mitigate this:

  • Use tetrabutylammonium hydroxide as a phase-transfer catalyst to enhance reactivity .
  • Maintain a temperature of 50°C for 48 hours to ensure complete conversion .
  • Monitor reaction progress via HPLC or TLC, and employ gradient recrystallization for purification .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.065, wR = 0.136) confirm bond lengths (mean C–C = 0.006 Å) and spatial arrangement of the fluorophenyl and phosphonium groups .
  • NMR/FTIR : ¹H/¹³C NMR resolves methylsulfonamido and isopropyl protons, while FTIR confirms sulfonamide (1320–1160 cm⁻¹) and phosphonium (500–400 cm⁻¹) stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

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